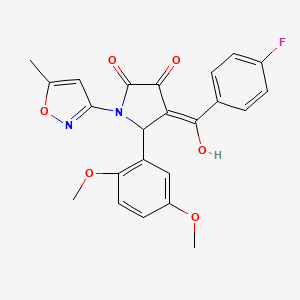
5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19FN2O6 and its molecular weight is 438.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Activity and Bioactivation
- Anaerobic O-Demethylations : Research has shown that enzymes from Sporomusa ovata have a broad O-methyl ether cleavage capacity, which is significant for the O-demethylation of compounds like 2,5-dimethoxytetrahydrofuran under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).
- Bioactivation of Antitumor Molecules : A study on the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s suggests the potential of these compounds, including those with 3,4-dimethoxyphenyl, in antitumor properties and their interactions with cytochromes for bioactivation and deactivation (Wang & Guengerich, 2012).
Synthesis and Chemical Properties
- Large-Scale Synthesis for Treatment of Disorders : A study outlines the efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
- Fluorescent Chemosensor for Metal Ion Detection : The synthesis of pyrazoline derivatives with 3,4-dimethoxyphenyl components has led to the development of fluorescent chemosensors for metal ion detection, specifically Fe3+ ions (Khan, 2020).
- Potential Antipsychotic Agents : Compounds with 2-fluorobenzoyl structures, similar to the mentioned chemical, have been evaluated for their antipsychotic-like properties in behavioral animal tests, showing promise in this field (Wise et al., 1987).
Photophysical and Physicochemical Investigations
- Photophysical Properties of Pyrazolines : Studies on new pyrazolines with triphenyl and ester derivatives, including those with 3,4-dimethoxyphenyl, have explored the solvent effects on their absorption and fluorescence properties (Şenol et al., 2020).
- Synthesis of Fluorescent Xanthenic Derivatives : The synthesis of derivatives like 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, useful for labeling amine residues, is significant for biochemistry and molecular biology (Crovetto et al., 2008).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity of Fluorine-Containing Derivatives : Research on fluorine-containing derivatives, including 5-fluoro-2-hydroxybenzoyl pyrazoles, has shown promising antibacterial and antifungal activities (Gadakh et al., 2010).
- Antioxidant Activity of Triazol-5-one Derivatives : Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including those with dimethoxyphenyl components, have been evaluated for their in vitro antioxidant activities (Yüksek et al., 2015).
特性
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-12-10-18(25-32-12)26-20(16-11-15(30-2)8-9-17(16)31-3)19(22(28)23(26)29)21(27)13-4-6-14(24)7-5-13/h4-11,20,27H,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCOGKJYAOTPEL-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

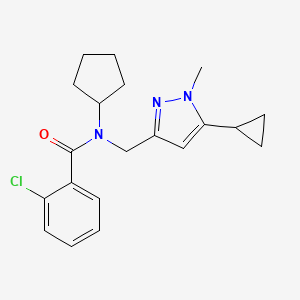

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

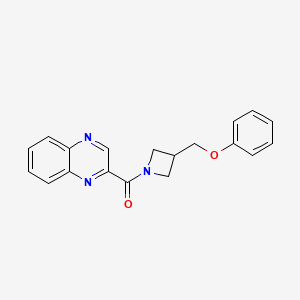

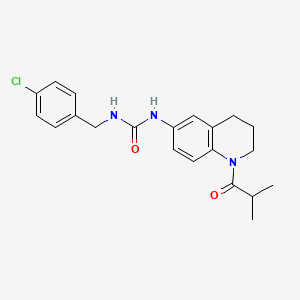
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)
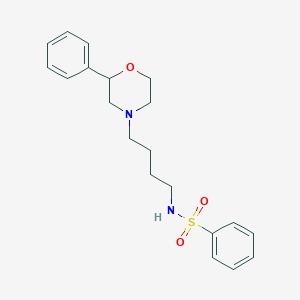
![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)
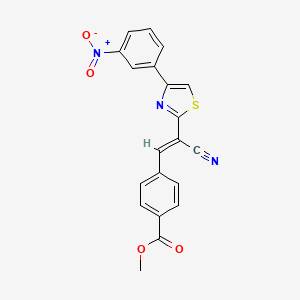
![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)